molecular formula C37H51O5P B14013090 5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole

5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole

Katalognummer: B14013090
Molekulargewicht: 606.8 g/mol
InChI-Schlüssel: YFJNSIMRKGUJDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and methoxyphenyl groups attached to a phosphine moiety, which is further connected to a benzodioxole ring. The compound’s molecular formula is C30H47O2P, and it has a molecular weight of 470.67 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with a benzodioxole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .

Wirkmechanismus

The mechanism of action of 5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and methoxyphenyl groups contribute to the compound’s steric and electronic properties, influencing its binding affinity and selectivity. The phosphine moiety can participate in coordination chemistry, forming complexes with transition metals and facilitating catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHOROSO]-2H-1,3-BENZODIOXOLE is unique due to its combination of bulky tert-butyl groups, methoxyphenyl groups, and a benzodioxole ring. This unique structure imparts specific steric and electronic properties, making it a valuable compound in various catalytic and synthetic applications .

Eigenschaften

Molekularformel

C37H51O5P

Molekulargewicht

606.8 g/mol

IUPAC-Name

5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-1,3-benzodioxole

InChI

InChI=1S/C37H51O5P/c1-34(2,3)26-17-24(18-27(32(26)39-13)35(4,5)6)43(38,23-15-16-30-31(21-23)42-22-41-30)25-19-28(36(7,8)9)33(40-14)29(20-25)37(10,11)12/h15-21H,22H2,1-14H3

InChI-Schlüssel

YFJNSIMRKGUJDH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(=O)(C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.